5-(4-BOC-Aminophenyl)nicotinic acid
Description
5-(4-BOC-Aminophenyl)nicotinic acid is a nicotinic acid derivative featuring a tert-butoxycarbonyl (BOC)-protected aminophenyl group at the 5-position of the pyridine ring. The BOC group serves as a protective moiety for the amine, enhancing stability during synthetic processes while allowing deprotection under mild acidic conditions for further functionalization . For instance, compounds like 5-(4-Carboxyphenyl)nicotinic acid (CAS: 597565-52-1) and 5-(4-Bromophenyl)nicotinic acid (CAS: 887973-36-6) share the same pyridine-carboxylic acid backbone but differ in substituents, enabling comparative analysis .
Properties
IUPAC Name |
5-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-17(2,3)23-16(22)19-14-6-4-11(5-7-14)12-8-13(15(20)21)10-18-9-12/h4-10H,1-3H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOWCXLLSNYYDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=CN=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-BOC-Aminophenyl)nicotinic acid typically involves the following steps:
Protection of the Amino Group: The amino group of 4-aminophenyl is protected using di-tert-butyl dicarbonate (BOC2O) in the presence of a base such as sodium hydroxide or triethylamine.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nicotinic acid moiety.
Reduction: Reduction reactions can target the nitro group if present in derivatives.
Substitution: The BOC group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the BOC protecting group.
Major Products:
Oxidation: Oxidized derivatives of the nicotinic acid moiety.
Reduction: Reduced forms of the compound, potentially altering the aromatic ring.
Substitution: Free amine derivatives after BOC removal.
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Protecting Group Chemistry: The BOC group is widely used in peptide synthesis and other organic transformations.
Biology and Medicine:
Drug Development:
Biological Probes: Can be used to create probes for studying biological systems.
Industry:
Mechanism of Action
The mechanism of action of 5-(4-BOC-Aminophenyl)nicotinic acid depends on its specific application. In drug development, it may interact with biological targets such as enzymes or receptors. The BOC group provides stability during synthesis and can be removed to reveal the active amine, which can then interact with its target .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs of 5-(4-BOC-Aminophenyl)nicotinic acid, highlighting substituent variations and their implications:
Physicochemical Properties
- Solubility and Polarity: The BOC group in this compound likely increases hydrophobicity compared to polar derivatives like 5-(4-Carboxyphenyl)nicotinic acid (logP ~1.5–2.0 estimated) .
Thermal Stability :
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